Sinomenine hydrochloride

Overview

Description

Synthesis Analysis

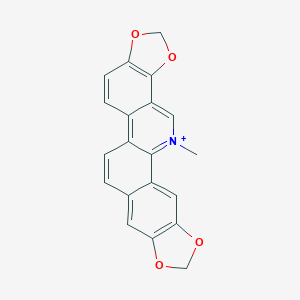

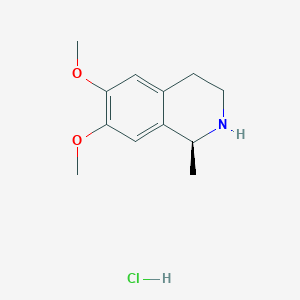

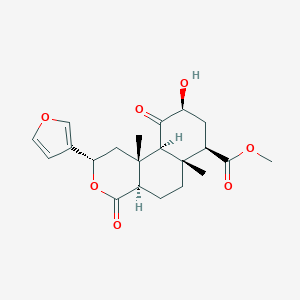

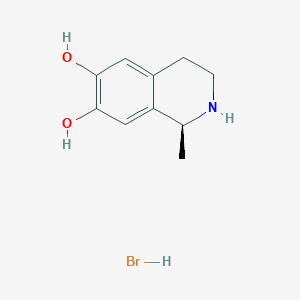

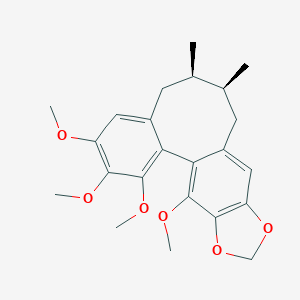

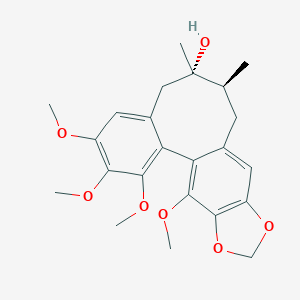

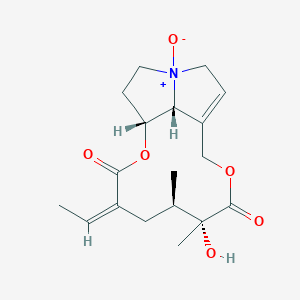

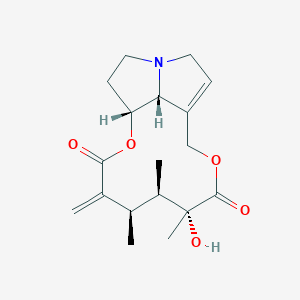

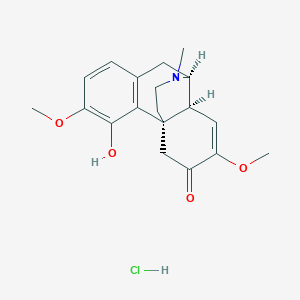

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . Extensive research on its structural modifications has been carried out in recent decades. The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .Molecular Structure Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . It has been reported to possess low cytotoxicity and a variety of biological activities .Chemical Reactions Analysis

Sinomenine is a tetracyclic alkaloid that is extracted from the traditional Chinese medicine sinomenium acutum . The reaction sites can be classified into four categories based on functional groups—aromatic ring (A-ring), benzylic position (B-ring), enone (C-ring) and trialkylamine (D-ring) .Physical And Chemical Properties Analysis

Sinomenine has a molecular formula of C19H23NO4 and a molar mass of 329.39 g/mol . It has a density of 1.2012 (rough estimate), a melting point of 180°C (dec.) (lit.), a boiling point of 466.98°C (rough estimate), a flashing point of 264.442°C, and a vapor pressure of 0mmHg at 25°C .Scientific Research Applications

Rheumatoid Arthritis Treatment

Scientific Field: Pharmacology and Medicine

Application Summary

Sinomenine (SIN) is a benzyltetrahydroisoquinoline-type alkaloid isolated from the dried plant root and stem of Sinomenium acutum. It shows potent anti-inflammatory and analgesic effects. As a disease-modifying anti-rheumatic drug, SIN has been used to treat rheumatoid arthritis for over twenty-five years in China .

Results/Outcomes

The use of SIN has resulted in significant relief for patients suffering from rheumatoid arthritis. The new delivery strategies are aimed at improving bioavailability and reducing side effects .

Treatment of Other Disorders

Scientific Field: Pharmacology and Medicine

Methods of Application: Similar to the treatment of rheumatoid arthritis, various pharmaceutical strategies are being explored to improve the delivery and effectiveness of SIN for these conditions .

Results/Outcomes: While the specific outcomes for each disorder vary, the overall goal is to leverage the anti-inflammatory and analgesic effects of SIN to provide relief for these conditions .

Antitumor Activity

Application Summary

Sinomenine-related compounds have shown a broad spectrum of pharmacological effects, including antitumor activity. They are notably effective against breast, lung, liver, and prostate cancers .

Methods of Application

The specific methods of application can vary based on the type of cancer and the specific SIN-related compound being used. The compounds primarily work through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways .

Results/Outcomes: These compounds have exhibited IC50 values of approximately 121.4 nM against PC-3 and DU-145 cells .

Cardiovascular and Cerebrovascular Protection

Scientific Field: Cardiology and Neurology

Methods of Application

The specific methods of application can vary based on the condition being treated. The compounds primarily work through the NF-κB, Nrf2, MAPK, and PI3K/Akt/mTOR signaling pathways .

Results/Outcomes: While specific outcomes can vary, the overall goal is to leverage the protective effects of SIN to provide relief for these conditions .

Inhibition of Vascular Smooth Muscle Cell Proliferation

Scientific Field: Vascular Biology

Methods of Application: The specific methods of application can vary based on the type of study being conducted .

Results/Outcomes: The use of SIN has resulted in the inhibition of vascular smooth muscle cell proliferation .

Treatment of Papillary Thyroid Carcinoma (PTC)

Methods of Application: The specific methods of application can vary based on the type of study being conducted .

Results/Outcomes: The use of SH has shown potential in the therapeutic treatment of PTC .

Inhibition of Tumor Invasion and Metastasis

Application Summary

Sinomenine has been found to curb tumor invasion and metastasis by inhibiting CXCR4 and STAT3 phosphorylation and downregulating MMP-2/-9, VEGF, RANKL, and CD147. This effect impedes the invasion and metastasis of osteosarcoma and hinders angiogenesis in human umbilical vein endothelial cells (HUVEC) .

Methods of Application: The specific methods of application can vary based on the type of study being conducted .

Results/Outcomes: The use of Sinomenine has shown potential in inhibiting tumor invasion and metastasis .

Alleviation of Sepsis

Methods of Application: The specific methods of application can vary based on the type of study being conducted .

Results/Outcomes: The use of Sinomenine hydrochloride has shown potential in alleviating sepsis .

Safety And Hazards

properties

IUPAC Name |

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVIMJAUHZFMW-VUIDNZEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115-53-7 (Parent) | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sinomenine hydrochloride | |

CAS RN |

6080-33-7 | |

| Record name | Sinomenine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6080-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006080337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinomenine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sinomenine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINOMENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J34HRJ45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

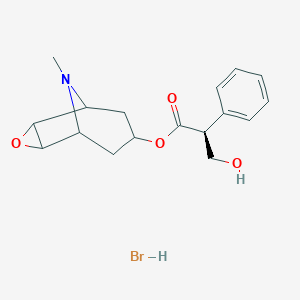

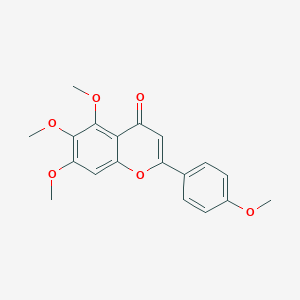

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.